Pyrazolo[3,4-b]pyridin-6-one, 3-hydroxy-1-isopropyl-4-methyl-1,7-dihydro-
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Overview
Description
3-HYDROXY-1-ISOPROPYL-4-METHYL-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-HYDROXY-1-ISOPROPYL-4-METHYL-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with isopropylamine under acidic conditions to form the intermediate, which is then cyclized to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
3-HYDROXY-1-ISOPROPYL-4-METHYL-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-HYDROXY-1-ISOPROPYL-4-METHYL-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound may also influence signaling pathways, such as the PI3K/Akt pathway, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
- 1-ISOPROPYL-4-METHYL-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE
- PYRAZOLO[3,4-D]PYRIMIDINE
- PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Comparison: 3-HYDROXY-1-ISOPROPYL-4-METHYL-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its hydroxyl group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-methyl-1-propan-2-yl-2,7-dihydropyrazolo[3,4-b]pyridine-3,6-dione |
InChI |
InChI=1S/C10H13N3O2/c1-5(2)13-9-8(10(15)12-13)6(3)4-7(14)11-9/h4-5H,1-3H3,(H,11,14)(H,12,15) |
InChI Key |
ZRJOTGMDUQQTSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=O)NN2C(C)C |
Origin of Product |
United States |
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